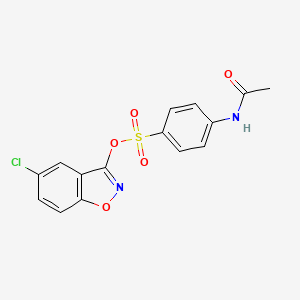
(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of a chloro group at the 5th position of the benzoxazole ring and an acetamidobenzenesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate typically involves the condensation of 2-aminophenol with an appropriate chloro-substituted aromatic aldehyde under acidic conditions to form the benzoxazole ring . The resulting intermediate is then reacted with 4-acetamidobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazoles: Similar in structure but contain a sulfur atom instead of an oxygen atom.
Benzimidazoles: Contain an imidazole ring fused to a benzene ring.
Benzoxazoles: Other derivatives with different substituents.
Uniqueness
(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the acetamidobenzenesulfonate moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
77408-68-5 |
|---|---|
Formule moléculaire |
C15H11ClN2O5S |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
(5-chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C15H11ClN2O5S/c1-9(19)17-11-3-5-12(6-4-11)24(20,21)23-15-13-8-10(16)2-7-14(13)22-18-15/h2-8H,1H3,(H,17,19) |
Clé InChI |
RNBIGNYFCNCQBF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


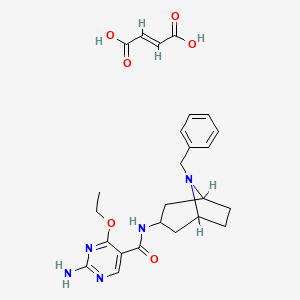
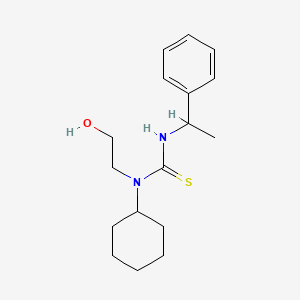
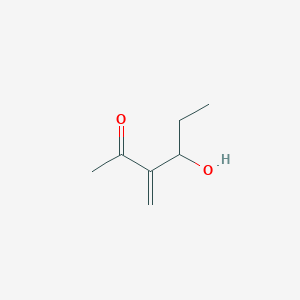
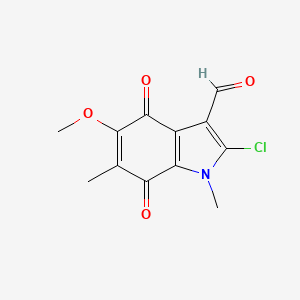
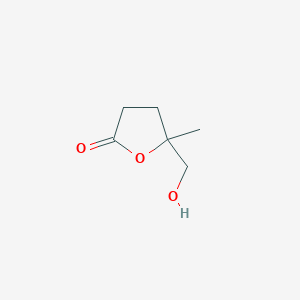
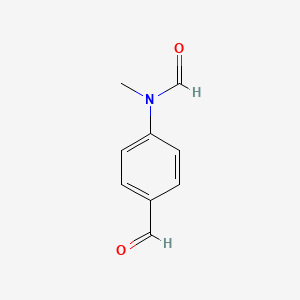
![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
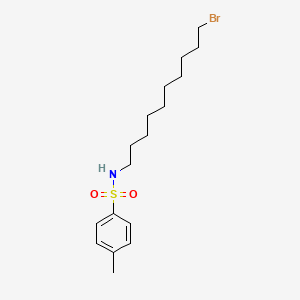
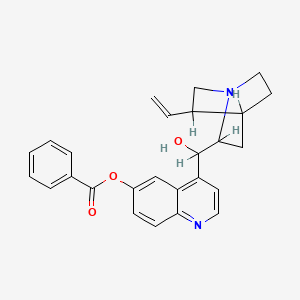

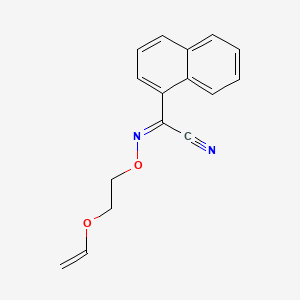
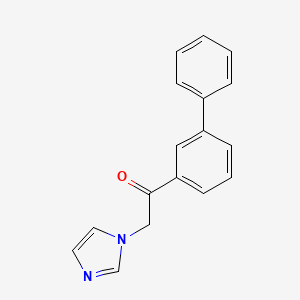
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
